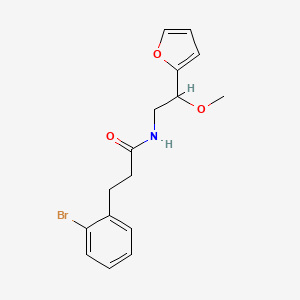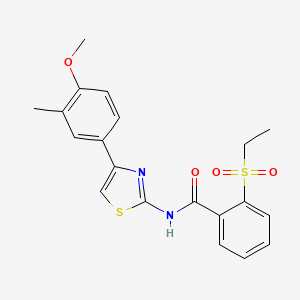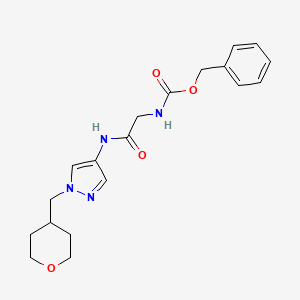
benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a carbamate group, a pyrazole ring, and a tetrahydropyran ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the pyrazole ring .科学的研究の応用
Antimitotic Agents and Biological Activity
Research has focused on the synthesis of chiral isomers and their biological activities. For instance, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, have demonstrated its antimitotic properties. Both S- and R-isomers exhibit activity in several biological systems, with the S-isomer showing more potency. These findings suggest potential applications in cancer research and the development of antimitotic agents (Temple & Rener, 1992).
Antiallergic Agents
Other investigations have led to the synthesis of antiallergic agents. 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines and their derivatives exhibit significant antiallergic activity, indicating their potential in treating allergic reactions. These compounds' activity is influenced by their substituents, with certain alkyl group derivatives showing superior activity. This research opens avenues for developing new antiallergic medications (Nohara et al., 1985).
Spectroscopic Studies and Material Science
Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside DFT calculations, have been conducted on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) molecules. These studies not only provide insights into the vibrational and electronic properties of these compounds but also contribute to material science, particularly in understanding molecular geometries and electronic properties (Rao et al., 2016).
Antibacterial and Antifungal Agents
Research into the design and synthesis of novel analogs containing the pyrazole moiety has revealed promising antibacterial and antifungal activities. For example, compounds synthesized from 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Palkar et al., 2017).
Corrosion Inhibitors
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies demonstrate that these compounds effectively reduce corrosion rates, with the inhibitory action increasing with concentration. This research suggests their applicability in industrial processes where corrosion resistance is crucial (Herrag et al., 2007).
特性
IUPAC Name |
benzyl N-[2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMEPFBOHGWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)
![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)
![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)
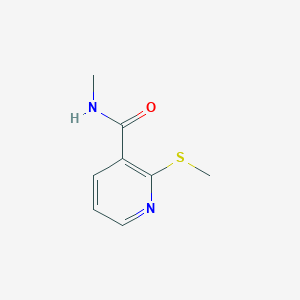
![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)


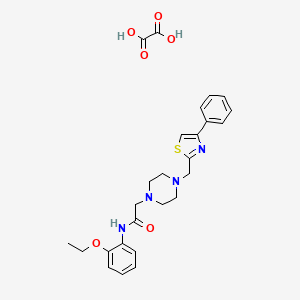
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)
